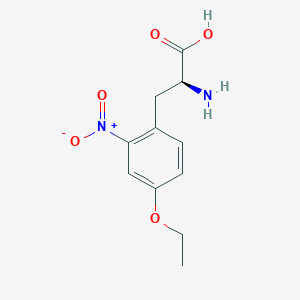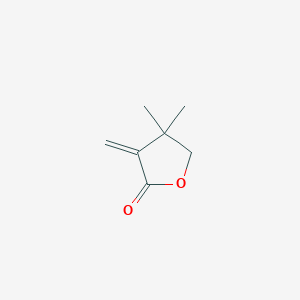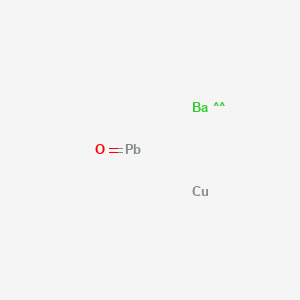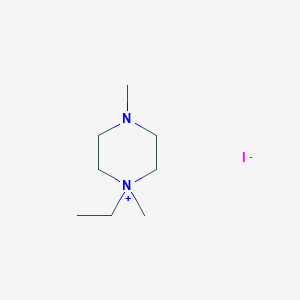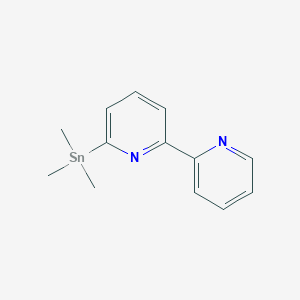![molecular formula C17H28O4Si B14274186 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one CAS No. 165954-56-3](/img/structure/B14274186.png)
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is an organic compound that features a unique combination of a phenyl ring substituted with a methyl group and a triethoxysilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one typically involves the reaction of 4-methylacetophenone with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to replace the triethoxysilyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new organosilicon compounds.
Aplicaciones Científicas De Investigación
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one involves its interaction with various molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar applications in materials science.
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
Uniqueness
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is unique due to the presence of both a phenyl ring and a triethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Propiedades
Número CAS |
165954-56-3 |
|---|---|
Fórmula molecular |
C17H28O4Si |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-[4-methyl-2-(2-triethoxysilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C17H28O4Si/c1-6-19-22(20-7-2,21-8-3)12-11-16-13-14(4)9-10-17(16)15(5)18/h9-10,13H,6-8,11-12H2,1-5H3 |
Clave InChI |
NSHXEORLQMTVOO-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCC1=C(C=CC(=C1)C)C(=O)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




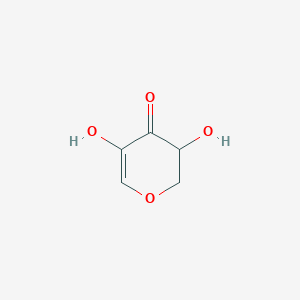

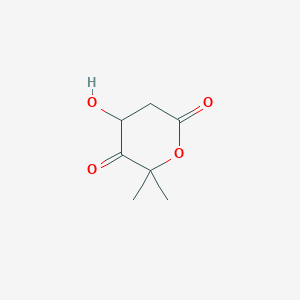
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
